molecular formula C10H9ClN2O B1425563 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole CAS No. 1053657-17-2

4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole

Cat. No.: B1425563
CAS No.: 1053657-17-2
M. Wt: 208.64 g/mol
InChI Key: GKMJIUZSWDMSNU-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole is a chemical compound belonging to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a chlorophenyl group (C6H4Cl) attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the imidazole ring.

  • Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, where formaldehyde reacts with the imidazole ring in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

  • Reduction: The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The major product is this compound-5-carboxylic acid.

  • Reduction: The major product is this compound-5-diamine.

  • Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and cancer.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole is similar to other imidazole derivatives, such as 2-phenyl-4,5-dihydroimidazole and 1-methylimidazole. its unique combination of the hydroxymethyl and chlorophenyl groups sets it apart, providing distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other imidazole derivatives may not be as effective.

Properties

IUPAC Name

[2-(4-chlorophenyl)-1H-imidazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJIUZSWDMSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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